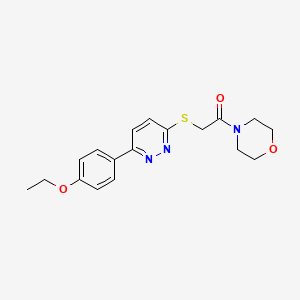

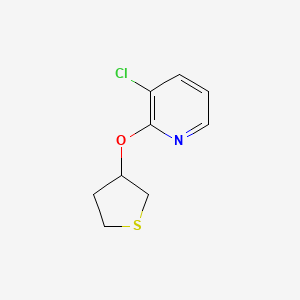

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone” are not available in the search results, related compounds have been synthesized and evaluated for their anti-tubercular activity . In these studies, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, related compounds have been studied. For example, pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .科学的研究の応用

Analgesic and Anti-inflammatory Applications

Research has identified derivatives of pyridazinone, such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, for their potential as analgesic and anti-inflammatory agents. Studies have shown that these compounds exhibit significant analgesic and anti-inflammatory activities, outperforming traditional drugs like aminopyrine and phenylbutazone in terms of potency and reduced toxicity. This points to the structural activity relationship within the pyridazinone derivatives as a crucial factor in their pharmacological effects (Takaya et al., 1979).

Antitumor Applications

The development of delivery systems for hydrophobic antitumor candidates, including pyridazinone derivatives, highlights their potential in cancer therapy. A study utilizing block copolymer micelles for the encapsulation of a model compound, DZO (a hydrophobic antitumor candidate pyridazinone derivative), demonstrated enhanced antitumor activity, improved maximum tolerated dose, and better pharmacokinetic parameters compared to the free drug. This signifies the promising application of pyridazinone derivatives in antitumor treatments through advanced delivery mechanisms (Jin et al., 2015).

Photodegradation Studies

The photochemical oxidation of pyridazinone derivatives has been studied to understand their stability and metabolic pathways. Research involving 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone has shown that it undergoes photochemical dehydrogenation and autoxidation, leading to various metabolites. This provides insight into the drug's stability and potential metabolites formed upon exposure to light, which is crucial for its formulation and storage (Maki et al., 1988).

Spectroscopic and Structural Analysis

The compound has been the subject of detailed spectroscopic and structural analysis to elucidate its molecular characteristics. Studies employing FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and DFT methods have explored the molecular structure, vibrational frequencies, chemical shift values, and electronic absorption properties of pyridazinone derivatives. Such analyses are vital for understanding the compound's chemical behavior and potential interactions in biological systems (Dede et al., 2018).

作用機序

Target of Action

Similar compounds with a pyridazinone core have been used in the design and synthesis of anti-tubercular agents . These agents target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Compounds with a similar pyridazinone structure have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect multiple biochemical pathways, but more research is needed to identify these pathways.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis with inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound could potentially have a significant inhibitory effect on the growth of this bacterium.

特性

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-24-15-5-3-14(4-6-15)16-7-8-17(20-19-16)25-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCYPXIQASMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)

![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2357935.png)

![methyl 2-(methoxymethyl)-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2357939.png)

![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)

![2-[Benzyl(methyl)amino]-1-cyclopropylethan-1-ol](/img/structure/B2357943.png)

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)

![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)